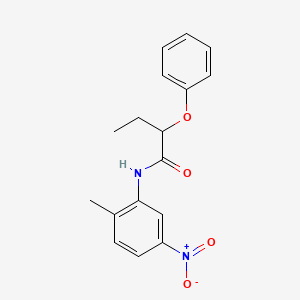
N-(2-methyl-5-nitrophenyl)-2-phenoxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-5-nitrophenyl)-2-phenoxybutanamide, commonly known as MNPNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a herbicide. MNPNB belongs to the family of aryloxyphenoxypropionate herbicides and is structurally similar to other herbicides such as fenoxaprop and quizalofop.
Mechanism of Action
MNPNB acts as a selective herbicide by inhibiting the activity of acetyl-CoA carboxylase (ACCase), an enzyme involved in fatty acid biosynthesis. The inhibition of ACCase leads to the accumulation of malonyl-CoA, which interferes with the biosynthesis of fatty acids and ultimately leads to the death of the weed. MNPNB has been found to be highly selective towards grasses, which have a higher sensitivity towards ACCase inhibitors than broad-leaved weeds.
Biochemical and Physiological Effects
MNPNB has been found to have minimal effects on the biochemical and physiological processes of crops. The compound has been shown to have low toxicity towards mammals and birds, making it a safe herbicide to use in agricultural settings. MNPNB has also been found to have a low environmental impact, with a short half-life and low mobility in soil.
Advantages and Limitations for Lab Experiments
MNPNB has several advantages for lab experiments, including its high purity, stability, and low toxicity. The compound is also readily available and can be synthesized in large quantities. However, MNPNB has some limitations, including its limited solubility in water and its sensitivity to light and heat.
Future Directions
There are several future directions for the research and development of MNPNB. One area of focus is the optimization of the synthesis method to reduce the cost of production and increase the yield of the compound. Another area of research is the development of new formulations of MNPNB that can improve its efficacy and reduce its environmental impact. Additionally, further studies are needed to investigate the potential of MNPNB as a selective herbicide for other crops, such as rice and cotton.
Conclusion
MNPNB is a promising herbicide that has shown effective weed control with minimal impact on crops and the environment. The compound has a selective mode of action, inhibiting ACCase, and has been found to be safe for use in agricultural settings. Further research is needed to optimize the synthesis method, develop new formulations, and explore the potential of MNPNB for other crops. MNPNB has the potential to become a valuable tool for weed management in agriculture.
Synthesis Methods
The synthesis of MNPNB involves the reaction between 2-methyl-5-nitrophenol and 2-phenoxybutyric acid chloride in the presence of a base such as triethylamine. The reaction yields MNPNB as a yellow solid with a purity of up to 98%. The synthesis method has been optimized to reduce the use of hazardous reagents and to increase the yield of MNPNB.
Scientific Research Applications
MNPNB has been extensively studied for its potential use as a herbicide. The compound has shown promising results in controlling various weed species, including grasses and broad-leaved weeds. MNPNB has been found to be effective in both pre- and post-emergence weed control. The compound has also been tested for its selectivity towards crops and has shown low phytotoxicity towards many crops, including corn, soybean, and wheat.
properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-16(23-14-7-5-4-6-8-14)17(20)18-15-11-13(19(21)22)10-9-12(15)2/h4-11,16H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSRHIJJVTXHEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

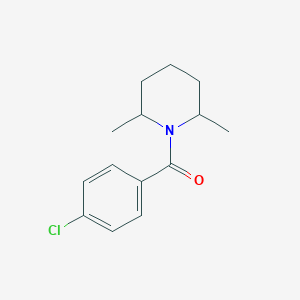
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5198708.png)
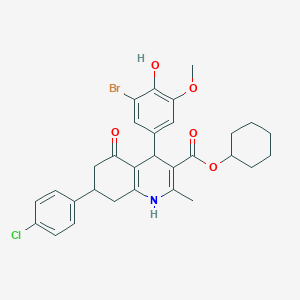
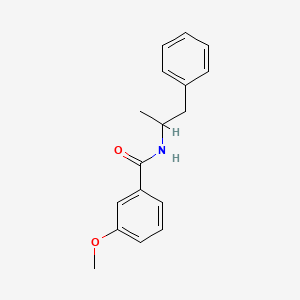
![3-{[(4-chloro-3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B5198718.png)
![methyl 5-methyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5198723.png)
![4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate](/img/structure/B5198727.png)
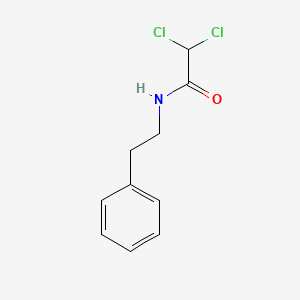


![7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5198749.png)
![({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5198758.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine](/img/structure/B5198763.png)
